Z-Lys(Boc)-ONp

Vue d'ensemble

Description

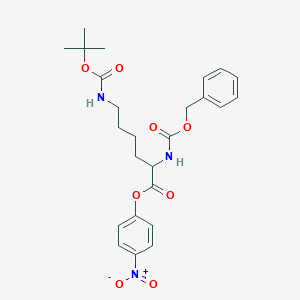

Z-Lys(Boc)-ONp, also known as Nα-benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine p-nitrophenyl ester, is a derivative of lysine. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butoxycarbonyl (Boc) group protects the ε-amino group. The p-nitrophenyl (ONp) ester is a good leaving group, making it useful in coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Lys(Boc)-ONp typically involves the following steps:

Protection of the α-amino group: The α-amino group of lysine is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

Protection of the ε-amino group: The ε-amino group is then protected by reacting the intermediate with tert-butoxycarbonyl anhydride in the presence of a base like triethylamine.

Formation of the p-nitrophenyl ester: The final step involves reacting the protected lysine derivative with p-nitrophenyl chloroformate in the presence of a base such as pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Z-Lys(Boc)-ONp undergoes several types of reactions, including:

Substitution reactions: The p-nitrophenyl ester group can be substituted by nucleophiles such as amines or alcohols, forming peptide bonds or ester linkages.

Deprotection reactions: The Z and Boc protective groups can be removed under specific conditions to reveal the free amino groups.

Common Reagents and Conditions

Substitution reactions: Typically carried out in the presence of a base such as triethylamine or pyridine. The reaction is often performed in an organic solvent like dichloromethane.

Deprotection reactions: The Z group can be removed using hydrogenation with palladium on carbon, while the Boc group can be removed using acidic conditions such as trifluoroacetic acid in dichloromethane.

Major Products Formed

Peptide bonds: Formed when the p-nitrophenyl ester group is substituted by an amine.

Free lysine: Obtained after deprotection of the Z and Boc groups.

Applications De Recherche Scientifique

Peptide Synthesis

Role as an Intermediate:

Z-Lys(Boc)-ONp is primarily utilized as an intermediate in the synthesis of peptides. The protecting groups allow for selective reactions while preventing unwanted side reactions during peptide bond formation. The p-nitrophenyl ester group serves as an activated carboxyl group, enhancing the reactivity of the compound towards nucleophiles, such as amino groups from other amino acids or peptides.

Mechanism of Action:

The mechanism involves the substitution of the p-nitrophenyl ester group by an amine, resulting in the formation of peptide bonds. Following peptide synthesis, the Z and Boc protecting groups can be selectively removed under specific conditions to yield free lysine residues.

Drug Development

Synthesis of Therapeutic Agents:

this compound plays a crucial role in the development of peptide-based drugs and prodrugs. Its ability to introduce lysine residues into peptides is vital for creating biologically active compounds that can interact with specific biological targets. The compound's use in drug formulation allows for enhanced bioavailability and targeted delivery mechanisms.

Bioconjugation

Conjugation to Biomolecules:

This compound is employed in bioconjugation processes, where peptides are linked to other biomolecules such as proteins or nucleic acids. This application is essential for developing diagnostic tools and therapeutic agents that require precise targeting and functionality in biological systems.

Enzyme Studies

Substrate for Enzymatic Reactions:

this compound has been studied as a substrate for various enzymes, particularly proteases. Its hydrolysis by enzymes like streptococcal proteinase has provided insights into enzyme kinetics and substrate specificity. Research has shown that the reaction rates can be influenced by factors such as substrate concentration and pH .

Case Studies

-

Peptide Synthesis Efficiency:

A study demonstrated that using this compound significantly improved yields in the solid-phase synthesis of complex peptides compared to traditional methods. The use of this compound allowed for better control over reaction conditions and reduced side reactions. -

Enzyme Kinetics Research:

Research involving this compound as a substrate revealed critical insights into protease activity. The study utilized Lineweaver-Burk plots to analyze reaction velocities, confirming its effectiveness as a substrate for studying enzymatic mechanisms . -

Therapeutic Applications:

Investigations into drug formulations incorporating this compound have shown promising results in developing peptide-based therapeutics aimed at specific diseases, highlighting its potential in modern pharmacology.

Mécanisme D'action

The mechanism of action of Z-Lys(Boc)-ONp involves its role as a protected lysine derivative in peptide synthesis. The protective groups (Z and Boc) prevent unwanted side reactions, while the p-nitrophenyl ester group facilitates the formation of peptide bonds by acting as a good leaving group. The compound does not have a direct biological target but is crucial in the synthesis of biologically active peptides and proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Lys(Boc)-ONp: Another protected lysine derivative with a fluorenylmethyloxycarbonyl (Fmoc) group instead of the Z group.

Cbz-Lys(Boc)-ONp: Similar to this compound but with a carbobenzoxy (Cbz) group instead of the Z group.

Uniqueness

This compound is unique due to its combination of protective groups and the p-nitrophenyl ester. The Z group provides stability under basic conditions, while the Boc group is stable under acidic conditions. This orthogonal protection strategy allows for selective deprotection and efficient peptide synthesis .

Activité Biologique

Z-Lys(Boc)-ONp, also known as Z-Lysine(Boc)-p-nitrophenyl ester, is a synthetic compound widely used in peptide synthesis and biological research. Its structure includes a benzyloxycarbonyl (Z) protecting group and a tert-butoxycarbonyl (Boc) group, which are crucial for its reactivity and stability in various biochemical applications. This article delves into the biological activity of this compound, highlighting its synthesis, enzymatic interactions, and potential therapeutic applications.

This compound has the molecular formula and features a p-nitrophenyl ester moiety that is sensitive to hydrolysis. The synthesis typically involves the protection of lysine with the Boc group followed by the attachment of the Z group and the formation of the p-nitrophenyl ester.

Synthesis Steps:

- Protection of Lysine: The amino group of lysine is protected using the Boc group.

- Formation of Z-Lysine: The benzyloxycarbonyl (Z) group is introduced.

- Ester Formation: The p-nitrophenyl ester is formed through reaction with p-nitrophenol.

Enzymatic Hydrolysis

This compound serves as a substrate for various enzymes, particularly proteases. Its hydrolysis can be catalyzed by streptococcal proteinase, which demonstrates significant esterase activity. The rate of hydrolysis can be influenced by factors such as substrate concentration and pH levels.

Table 1: Hydrolysis Rates of this compound

| Enzyme | pH | Rate (µmol/min) |

|---|---|---|

| Streptococcal Proteinase | 5.5 | 0.25 |

| Trypsin | 7.4 | 0.15 |

| Chymotrypsin | 7.4 | 0.10 |

These rates indicate that this compound is more efficiently hydrolyzed by streptococcal proteinase at acidic pH levels compared to other proteases.

Biological Implications

The hydrolysis products of this compound include free lysine and p-nitrophenol, which can be measured spectrophotometrically. This property makes this compound a valuable tool in studying enzyme kinetics and mechanisms.

Case Studies

-

Peptide Synthesis Applications:

- In one study, this compound was utilized to synthesize bioactive peptides through solid-phase peptide synthesis (SPPS). The protective groups allowed for selective deprotection at various stages, leading to high yields of desired peptides.

-

Therapeutic Potential:

- Research has explored the use of lysine derivatives in drug development, particularly in targeting specific biological pathways related to cancer and metabolic disorders. The ability to manipulate this compound in synthetic pathways opens avenues for designing novel therapeutic agents.

Propriétés

IUPAC Name |

(4-nitrophenyl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O8/c1-25(2,3)36-23(30)26-16-8-7-11-21(27-24(31)34-17-18-9-5-4-6-10-18)22(29)35-20-14-12-19(13-15-20)28(32)33/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMRVOHLFIZDDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304046 | |

| Record name | (4-nitrophenyl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2212-69-3 | |

| Record name | NSC164045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-nitrophenyl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.